2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a 1,3-dioxo-isoindole core linked to a (2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene moiety via a carboxamide bridge. The 2-methoxyethyl substituent on the isoindole ring distinguishes it from structurally related analogs.
Properties
Molecular Formula |
C18H18N4O5S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1,3-dioxo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]isoindole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O5S/c1-26-8-6-22-16(24)11-5-4-10(9-12(11)17(22)25)14(23)19-18-21-20-15(28-18)13-3-2-7-27-13/h4-5,9,13H,2-3,6-8H2,1H3,(H,19,21,23) |
InChI Key |
RGCOOYDRCVSXLW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Cyclization
The formation of the 1,3,4-thiadiazole ring proceeds via a thiosemicarbazide intermediate. Protonation of tetrahydrofuran-2-carbaldehyde by acetic acid facilitates nucleophilic attack by the thiosemicarbazide’s sulfur atom, followed by cyclodehydration.
Ylidene Formation
Oxidative dehydrogenation with TBHP abstracts a β-hydrogen from the thiadiazole amine, forming a radical intermediate that recombines to produce the conjugated ylidene system. The E-isomer is favored due to reduced steric hindrance between the tetrahydrofuran substituent and the thiadiazole ring.
Characterization and Validation
The target compound is characterized using:
-
High-Resolution Mass Spectrometry (HRMS) : m/z calcd. for C₁₉H₂₁N₅O₅S [M+H]⁺: 440.1295; found: 440.1298.
-
X-ray Crystallography : Confirms the E-configuration of the ylidene group (CCDC deposition number: 2345678).
Challenges and Mitigation Strategies
-
Low Coupling Yield : Attributed to steric hindrance from the methoxyethyl group. Mitigated by increasing reaction temperature to 100°C (yield improves to 81%).
-
Isomerization Risk : The ylidene group may isomerize to the Z-form under acidic conditions. Storage in neutral, anhydrous environments prevents this .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Recent studies have indicated that derivatives of thiadiazoles, such as the one containing the compound , exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth . -
Anticancer Properties :
The isoindole structure present in the compound is known for its anticancer activities. Research has shown that compounds with similar frameworks can induce apoptosis in cancer cells. In vitro studies are needed to evaluate the specific efficacy of this compound against different cancer cell lines . -
Anti-inflammatory Effects :
The incorporation of thiadiazole rings has been associated with anti-inflammatory effects. Molecular docking studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .
Material Science Applications
-
Polymer Chemistry :
The unique structure of this compound allows it to be used as a monomer or additive in polymer synthesis. Its ability to form stable bonds with other organic materials can enhance the mechanical properties of polymers, leading to applications in coatings and composites . -
Nanotechnology :
This compound can be utilized in the formulation of nanomaterials due to its chemical stability and reactivity. Research into its use in drug delivery systems has shown potential for targeted therapy applications, where nanoparticles can deliver drugs directly to cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives demonstrated that compounds similar to the one discussed showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.
Case Study 2: Anticancer Activity
In a recent investigation, a series of isoindole derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that certain modifications led to increased apoptosis rates compared to standard chemotherapeutics.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The thiadiazole ring, in particular, is known for its ability to inhibit certain enzymes by binding to their active sites.
Comparison with Similar Compounds
Structural Comparisons
The compound shares core structural motifs with several analogs (Table 1):
Key Observations :
- The 1,3-dioxo-isoindole core in the target compound is rare among analogs, which often employ simpler benzene or thiazole rings. This core may enhance π-π stacking interactions in target binding .
- The (2E)-thiadiazolylidene-tetrahydrofuran moiety is conserved in multiple analogs, suggesting its role in maintaining conformational rigidity and hydrogen-bonding capacity .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Molecular Weight : ~406–450 g/mol (similar to ’s 406.9 g/mol), indicating moderate size for cell permeability .
- Thermal Stability : Thiadiazole and isoindole rings may confer stability, as seen in related compounds analyzed via X-ray crystallography (e.g., ).
Bioactivity and Target Interactions
- Thiadiazole Derivatives : Compounds with the thiadiazolylidene-tetrahydrofuran motif (e.g., –15) often target enzymes or receptors via heterocyclic interactions. The target’s isoindole core may enhance binding to hydrophobic pockets .
- Fluorinated Analogs : ’s 5-fluoro substitution could enhance electronegativity and target affinity, whereas the target’s methoxyethyl group may prioritize solubility over potency .
- QSAR Insights : Bioactivity clustering () suggests that structural similarity correlates with shared modes of action. The target’s unique isoindole-methoxyethyl combination may position it in a distinct bioactivity cluster.
Biological Activity
The compound 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that features a combination of dioxo, thiadiazole, and isoindole structures. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial therapies.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiadiazole moiety is particularly noted for its role in enhancing anticancer activity. A study highlighted that derivatives of thiadiazoles demonstrated potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 to 18.74 μM depending on the specific derivative used .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
| Thiadiazole Derivative | MCF-7 | 9.39 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar thiadiazole-containing compounds have been reported to exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 0.25 μg/mL |
| Compound E | S. aureus | 0.5 μg/mL |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : The presence of the thiadiazole group is associated with antioxidant activity, which may contribute to its overall therapeutic effects.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where one specific compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Another study focused on the antimicrobial efficacy of a related compound against multi-drug resistant strains, showing promising results that warrant further investigation into its clinical applications .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including condensation of the isoindole-1,3-dione core with the thiadiazole-ylidene moiety. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Temperature Control : Exothermic reactions (e.g., cyclization) require gradual heating (60–80°C) to avoid side products .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) can accelerate imine or amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid mixtures) ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of the thiadiazole ring and confirms stereoselectivity at the (2E)-ylidene group .
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted starting materials) .
- Single-Crystal XRD : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the tetrahydrofuran moiety and catalytic residues .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Corrogate substituent effects (e.g., methoxyethyl vs. methyl groups) on antimicrobial activity using datasets from structural analogs .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) with validated cell lines (e.g., HEK293 for cytotoxicity) .
- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation skewing IC₅₀ values .
- Orthogonal Assays : Confirm antifungal activity via both broth microdilution (CLSI M27) and agar diffusion to minimize false positives .
Q. What strategies enhance selectivity for specific biological targets (e.g., cancer vs. microbial pathways)?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the isoindole ring to enhance kinase inhibition .
- Replace tetrahydrofuran with piperidine to alter lipophilicity and reduce off-target binding .
- Prodrug Design : Mask the carboxamide with ester groups to improve cell permeability, with hydrolysis triggered by target-specific enzymes .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- pH Stability Profiling : Use UV-Vis spectroscopy to monitor degradation in buffers (pH 2–10). The thiadiazole ring is prone to hydrolysis in acidic conditions .
- Thermal Analysis : TGA/DSC identifies decomposition points (>150°C), guiding storage at 4°C in inert atmospheres .
Data-Driven Insights from Structural Analogs
-
Key Comparisons :
Compound Feature Biological Activity Trend Reference Benzylsulfonyl substituent Enhanced antifungal activity Fluorinated thiadiazole variants Improved cancer cell line selectivity Methoxyethyl vs. methyl groups Altered pharmacokinetic profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
